Physicochemical properties of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Physicochemical properties of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Title: Physicochemical Properties and Therapeutic Applications of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine
Executive Summary
4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (Molecular Formula: C9H15N3O2) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a conformationally flexible piperidine ring conjugated to a metabolically stable 1,3,4-oxadiazole core, this compound serves as a privileged pharmacophore in the development of kinase inhibitors (e.g., IRAK-4 for autoimmune diseases) and novel antibacterial agents (e.g., DNA polymerase IIIC inhibitors)[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and integration into drug discovery pipelines.
Structural Rationale and Pharmacophore Utility
The architecture of 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is deliberately designed to optimize both target binding and pharmacokinetic (PK) profiles:
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Piperidine Ring: Acts as a basic amine center, ensuring excellent aqueous solubility at physiological pH. It serves as a versatile attachment point for further functionalization, such as reductive amination or amide coupling to core scaffolds[1].
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1,3,4-Oxadiazole Core: Functions as a robust bioisostere for amides and esters. Unlike traditional amides, the 1,3,4-oxadiazole ring is highly resistant to proteolytic cleavage in vivo. It provides two nitrogen hydrogen-bond acceptors (HBA), facilitating precise interactions with kinase hinge regions[2].
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Methoxymethyl Moiety: Introduces a delicate balance of lipophilicity and polarity. The ether oxygen provides an additional HBA, while the terminal methyl group occupies small hydrophobic pockets in target proteins, enhancing ligand efficiency.
Physicochemical Properties
Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The table below summarizes the calculated and experimentally relevant properties of the free base form.
| Property | Value / Descriptor | Pharmacological Implication |
| Molecular Formula | C9H15N3O2 | Optimal low-molecular-weight fragment for lead generation. |
| Molecular Weight | 197.24 g/mol | High ligand efficiency (LE) potential; well within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~60.2 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors (HBD) | 1 (Piperidine -NH) | Minimal desolvation penalty during target binding. |
| Hydrogen Bond Acceptors (HBA) | 5 (N, O atoms) | High capacity for specific target engagement via hydrogen bonding. |
| Calculated LogP (cLogP) | ~0.8 - 1.2 | Optimal lipophilicity for oral bioavailability and reduced off-target toxicity. |
| Basic pKa (Piperidine) | ~9.8 | Protonated at physiological pH (7.4), ensuring high aqueous solubility. |
Applications in Targeted Therapeutics
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IRAK-4 Inhibition: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical node in the Toll-like receptor (TLR) and IL-1R signaling pathways, driving inflammatory and autoimmune diseases[3]. Derivatives incorporating the 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine motif exhibit potent IRAK-4 inhibition by docking into the ATP-binding pocket, where the oxadiazole acts as a hinge-binding motif[4][5].
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DNA Polymerase IIIC Inhibitors: In the pursuit of novel antibacterial agents, this building block has been incorporated into pyrazolo[4,3-d]pyrimidin-7-one scaffolds. The piperidine nitrogen is alkylated or acylated to position the oxadiazole moiety for optimal interaction within the polymerase active site, demonstrating efficacy against resistant bacterial strains[1].
IRAK-4 Signaling Pathway and Targeted Inhibition Mechanism.
Experimental Protocols: Synthesis and Characterization
To ensure reproducibility and scientific integrity, the following self-validating synthetic protocol outlines the generation of the target compound. The causality of each step is explained to provide mechanistic clarity.
Step-by-Step Synthetic Workflow:
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Preparation of Acyl Hydrazide:
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Procedure: React 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-isonipecotic acid) with hydrazine hydrate in the presence of coupling reagents (e.g., EDC·HCl, HOBt) in DMF at room temperature for 12 hours.
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Causality: EDC activates the carboxylic acid, while HOBt suppresses racemization and improves overall yield. Hydrazine acts as the nucleophile to form the intermediate acyl hydrazide.
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Cyclodehydration to 1,3,4-Oxadiazole:
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Procedure: Treat the isolated acyl hydrazide with methoxyacetic acid and phosphorus oxychloride (POCl3) at 90°C for 4-6 hours.
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Causality: POCl3 serves a dual purpose: it activates the methoxyacetic acid for the secondary acylation of the hydrazide and subsequently acts as a powerful dehydrating agent to drive the cyclization, forming the thermodynamically stable 1,3,4-oxadiazole ring system.
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Boc-Deprotection:
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Procedure: Dissolve the Boc-protected intermediate in dichloromethane (DCM) and add 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours[4][3].
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Causality: The highly acidic environment selectively cleaves the tert-butyl carbamate (Boc) protecting group without degrading the oxadiazole ring or the methoxymethyl ether. The product precipitates as the hydrochloride salt, driving the reaction to completion.
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Isolation and Free-Basing:
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Procedure: Concentrate the reaction mixture under reduced pressure. Neutralize the resulting hydrochloride salt with saturated aqueous NaHCO3 and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate to yield the pure free base.
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Analytical Validation (Self-Validating System): To confirm the success of the synthesis, the following analytical benchmarks must be met:
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LC-MS: A major peak must be observed with an [M+H]+ expected at m/z 198.1.
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1H NMR (400 MHz, CDCl3): Validation requires the presence of a singlet for the methoxy group (~3.4 ppm), a singlet for the methylene spacer (~4.6 ppm), and characteristic multiplets for the piperidine protons. The absence of the massive Boc singlet (~1.4 ppm) confirms successful deprotection.
Synthetic workflow for 4-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine.
References
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NextSDS. Chemical Substance Information: Piperidine, 4-[5-(MethoxyMethyl)-1,3,4-oxadiazol-2-yl]-. Available at: [Link][6]
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Google Patents. JP2012254939A - Oxazole compound. Available at:[4][5]
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Google Patents. WO2011043371A1 - Oxazole compound. Available at:[2][3]
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Google Patents. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof. Available at:[1]
Sources
- 1. US10723741B1 - DNA polymerase IIIC inhibitors and use thereof - Google Patents [patents.google.com]
- 2. WO2011043371A1 - Oxazole compound - Google Patents [patents.google.com]
- 3. WO2011043371A1 - Oxazole compound - Google Patents [patents.google.com]
- 4. JP2012254939A - Oxazole compound - Google Patents [patents.google.com]
- 5. JP2012254939A - Oxazole compound - Google Patents [patents.google.com]
- 6. nextsds.com [nextsds.com]
